![molecular formula C5H15ClNO3P B1378458 (3-Aminopropyl)(ethoxy)phosphinic acid hydrochloride CAS No. 1394042-47-7](/img/structure/B1378458.png)
(3-Aminopropyl)(ethoxy)phosphinic acid hydrochloride
Overview
Description
(3-Aminopropyl)(ethoxy)phosphinic acid hydrochloride, also known as APEPH-HCl, is an organic compound that has been used in various scientific research applications. It is an organophosphorus compound that is commonly used as a reagent in organic chemistry and as a ligand in coordination chemistry. APEPH-HCl has been used in a variety of scientific research applications, including synthesis, biochemical and physiological studies, and laboratory experiments.
Scientific Research Applications
Agonist at the GABA B Receptor
“(3-Aminopropyl)(ethoxy)phosphinic acid hydrochloride”, also known as 3-APPA or CGP 27492, is used in scientific research as an agonist at the GABA B receptor . It’s part of a class of phosphinic acid GABA B agonists, which also includes SKF-97,541 . It has a binding affinity (pK i) to the GABA B receptor of 8.30 (i.e., 3 nM) .
Synthesis of Aminoalkyl- H -Phosphinic Acids
3-APPA is used in the synthesis of aminoalkyl- H -phosphinic acids from hypophosphorous acid by phospha-Mannich reaction . These acids are investigated as biologically active analogues of carboxylic amino acids and/or as valuable intermediates for synthesis of other aminoalkylphosphorus acids .
P–H Bond Oxidation
The synthetic usefulness of aminoalkyl- H -phosphinic acids, such as 3-APPA, is illustrated in P–H bond oxidation . This process is crucial in the synthesis of various aminoalkylphosphorus compounds .
Addition to Double Bonds
3-APPA is also used in its addition to double bonds . This reaction is important in the synthesis of a wide range of organic compounds .
Selective Amine Deprotection
3-APPA can be used in selective amine deprotection . This process is essential in the synthesis of various aminoalkylphosphorus compounds .
Surface Modification
3-APPA can be used for surface modification of MONPs for unique biomedical, industrial, and scientific applications . The modification provides a linkage for numerous organic, inorganic, or biochemical attachments that are essential to drug delivery, contaminants removal, catalyst immobilization, and medical imaging .
properties
IUPAC Name |
3-aminopropyl(ethoxy)phosphinic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14NO3P.ClH/c1-2-9-10(7,8)5-3-4-6;/h2-6H2,1H3,(H,7,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USHLWXUAFKQGTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCCN)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15ClNO3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Aminopropyl)(ethoxy)phosphinic acid hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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